[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine
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Overview
Description
[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine typically involves the reaction of 2-(2-propoxyphenoxy)pyridine with methanamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as or , resulting in the formation of reduced derivatives.
Scientific Research Applications
[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:
[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
[2-(2-Methoxyphenoxy)pyridin-3-yl]methanamine: This compound features a methoxy group instead of a propoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in research.
Properties
IUPAC Name |
[2-(2-propoxyphenoxy)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-10-18-13-7-3-4-8-14(13)19-15-12(11-16)6-5-9-17-15/h3-9H,2,10-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNXOSIKINPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OC2=C(C=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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